Ngamma-4-Methyltrityl-D-asparagine
Description
BenchChem offers high-quality Ngamma-4-Methyltrityl-D-asparagine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ngamma-4-Methyltrityl-D-asparagine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGFXZGZDIQYCG-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428610 | |
| Record name | Ngamma-4-Methyltrityl-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200203-23-2 | |
| Record name | Ngamma-4-Methyltrityl-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Nγ-(4-Methyltrityl)-D-asparagine: Properties, Applications, and Best Practices in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Nγ-(4-Methyltrityl)-D-asparagine in Advanced Peptide Synthesis
In the landscape of therapeutic peptide development and complex protein synthesis, the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, target-specific molecules. Nγ-(4-Methyltrityl)-D-asparagine [Nγ-Mtt-D-Asn] has emerged as a critical building block, offering a unique combination of side-chain protection and stereochemical properties that address several key challenges in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the chemical properties, strategic applications, and field-proven insights into the effective utilization of Nγ-Mtt-D-Asn, empowering researchers to navigate the complexities of modern peptide chemistry.
The incorporation of the D-enantiomer of asparagine, in conjunction with the acid-labile 4-methyltrityl (Mtt) protecting group for the side-chain amide, provides a powerful tool for enhancing peptide stability, modulating biological activity, and enabling sophisticated synthetic strategies such as orthogonal deprotection for on-resin cyclization and modification. This document will delve into the causality behind the experimental choices involving this specialized amino acid, ensuring a self-validating system of protocols and a deep understanding of its chemical behavior.
Core Chemical Properties and Structural Features
Nγ-(4-Methyltrityl)-D-asparagine is a derivative of the non-proteinogenic D-asparagine, where the terminal nitrogen of the side-chain carboxamide is protected by a 4-methyltrityl (Mtt) group.
| Property | Value | Source |
| Chemical Formula | C24H24N2O3 | [1] |
| Molecular Weight | 388.49 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Stereochemistry | D-enantiomer |
The Mtt group is a sterically bulky, acid-labile protecting group that is a structural modification of the more common trityl (Trt) group. The addition of a methyl group to one of the phenyl rings of the trityl moiety increases its acid lability, allowing for more rapid and selective cleavage under milder acidic conditions compared to the Trt group.[3] This enhanced lability is a key feature that underpins its utility in orthogonal protection schemes.
For use in Fmoc-based SPPS, the α-amino group is typically protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, yielding Nα-Fmoc-Nγ-(4-methyltrityl)-D-asparagine [Fmoc-D-Asn(Mtt)-OH].
| Property | Value | Source |
| Chemical Formula | C39H34N2O5 | [2] |
| Molecular Weight | 610.72 g/mol | [2] |
| CAS Number | 200259-50-3 | [2] |
The Strategic Importance of the D-Enantiomer and Mtt Protection
Enhancing Proteolytic Stability with D-Asparagine
A primary challenge in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases, which are highly specific for L-amino acids. The incorporation of D-amino acids, such as D-asparagine, into a peptide sequence renders the adjacent peptide bonds resistant to cleavage by these enzymes. This "proteolytic shielding" effect significantly extends the in-vivo half-life and bioavailability of the peptide drug candidate.
The Role of the Mtt Group in Preventing Side Reactions and Enabling Orthogonal Synthesis
The side-chain amide of asparagine can participate in undesirable side reactions during SPPS. Without protection, dehydration of the amide to a nitrile can occur during the activation step of the carboxylic acid for coupling. Furthermore, the unprotected amide can lead to aggregation and reduced solubility of the growing peptide chain. The bulky Mtt group effectively prevents these side reactions and improves the solubility of the protected amino acid derivative.[4]
The key advantage of the Mtt group lies in its finely tuned acid lability. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but can be selectively cleaved on-resin using very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM). This orthogonality allows for the selective deprotection of the asparagine side chain while other acid-labile protecting groups, such as tert-butyl (tBu) on other residues and the resin linker, remain intact.[3] This feature is instrumental in the synthesis of complex peptides, including:
-
On-resin side-chain to side-chain cyclization: Creating lactam bridges for conformational constraint.
-
Branched peptides: Synthesizing multiple peptide chains on a single scaffold.
-
Site-specific labeling: Attaching fluorescent dyes, biotin, or other moieties to the asparagine side chain.
Experimental Protocols and Methodologies
Synthesis of Nγ-(4-Methyltrityl)-D-asparagine
While commercially available, a general understanding of the synthesis of the core compound is valuable. The synthesis typically involves the reaction of D-asparagine with 4-methyltrityl chloride in the presence of a base.
Diagram of the Synthesis of Nγ-(4-Methyltrityl)-D-asparagine
Caption: General reaction scheme for the protection of the D-asparagine side-chain amide with the Mtt group.
Incorporation into a Peptide Chain using Fmoc-SPPS
The following is a generalized protocol for the incorporation of Fmoc-D-Asn(Mtt)-OH into a growing peptide chain on a solid support.
Step-by-Step Protocol for Coupling Fmoc-D-Asn(Mtt)-OH:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2-5 minutes, drain, and repeat for 5-15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Pre-activate Fmoc-D-Asn(Mtt)-OH (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Repeat: Continue with the next cycle of deprotection and coupling.
Diagram of the Fmoc-SPPS Cycle for Incorporating Fmoc-D-Asn(Mtt)-OH
Caption: A simplified workflow of the solid-phase peptide synthesis cycle for the incorporation of Fmoc-D-Asn(Mtt)-OH.
Selective On-Resin Cleavage of the Mtt Group
The selective removal of the Mtt group is a critical step for on-resin modifications.
Step-by-Step Protocol for Mtt Group Cleavage:
-
Resin Preparation: After incorporation of Fmoc-D-Asn(Mtt)-OH and subsequent chain elongation, wash the peptidyl-resin with DCM.
-
Cleavage Cocktail: Prepare a solution of 1-2% TFA in DCM. It is highly recommended to include a scavenger such as 2-5% triisopropylsilane (TIS) to quench the liberated Mtt cation and prevent side reactions.
-
Cleavage Reaction: Treat the resin with the cleavage cocktail. The reaction is typically performed in multiple short incubations (e.g., 5 x 2 minutes) to minimize contact time with the acid and reduce the risk of premature cleavage of other acid-labile groups. The formation of an intense yellow-orange color indicates the presence of the Mtt cation. Continue the treatments until the solution remains colorless.
-
Washing and Neutralization:
-
Thoroughly wash the resin with DCM.
-
Wash with a solution of 10% DIEA in DCM to neutralize the resin.
-
Wash again with DCM and then with DMF to prepare for the next reaction (e.g., cyclization or labeling).
-
Diagram of Orthogonal Deprotection
Caption: Workflow for the selective on-resin deprotection of the Mtt group.
Mitigation of Side Reactions
While the Mtt group prevents dehydration of the asparagine side chain, the potential for aspartimide formation, a common side reaction in SPPS involving aspartic acid and asparagine residues, should be considered. Aspartimide formation is promoted by prolonged exposure to the basic conditions of Fmoc deprotection. Although the bulky Mtt group offers some steric hindrance, it does not completely eliminate this risk.
Strategies to Minimize Aspartimide Formation:
-
Modified Deprotection Conditions: For sequences particularly prone to aspartimide formation (e.g., -D-Asn-Gly-), consider using a milder deprotection cocktail, such as 2% DBU and 2% piperidine in DMF, which can reduce the reaction time.
-
Backbone Protection: The use of backbone-protected dipeptides, such as those incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation. However, this adds complexity and cost to the synthesis.
Conclusion
Nγ-(4-Methyltrityl)-D-asparagine is a highly valuable and versatile building block for advanced peptide synthesis. Its unique combination of a proteolytically stable D-amino acid core and a selectively cleavable Mtt side-chain protecting group provides researchers with a powerful tool to overcome common challenges in SPPS. By enabling orthogonal synthesis strategies, enhancing peptide stability, and preventing undesirable side reactions, Nγ-Mtt-D-Asn facilitates the creation of complex and therapeutically relevant peptides. A thorough understanding of its chemical properties and the application of the optimized protocols presented in this guide will empower scientists and drug development professionals to harness the full potential of this important amino acid derivative.
References
- McCall, I. J., & Barany, G. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245–246.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Packman, L. C. (1994). Aspartimide formation in peptides: a C-terminal protecting group to prevent this side-reaction. Tetrahedron letters, 35(43), 7959-7962.
-
PubChem. (n.d.). Fmoc-Asn(Trt)-OH. Retrieved from [Link]
- Lukszo, J., Patterson, D., & Albericio, F. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Letters in Peptide Science, 1(3), 157-160.
- Ortenzi, G., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(9), 680-687.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
-
AAPPTEC. (n.d.). Fmoc-Asn(Mtt)-OH. Retrieved from [Link]
- Gude, M., Ryf, J., & White, P. D. (2002). A new protecting group for asparagine and glutamine. Letters in Peptide Science, 9(4-5), 203-206.
-
Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. Retrieved from [Link]
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1999). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 6(2-3), 85-91.
-
PubChem. (n.d.). Ngamma-4-Methyltrityl-D-asparagine. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Succinimide formation at Asn 55 in the complementarity determining region of a recombinant monoclonal antibody IgG1 heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
The Gatekeeper of Amides: A Technical Guide to Nγ-4-Methyltrityl-D-asparagine Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic protection and deprotection of reactive amino acid side chains is paramount to achieving high-purity, target peptides. The asparagine residue, with its carboxamide side chain, presents a notorious challenge due to its propensity for debilitating side reactions, primarily dehydration to β-cyanoalanine during the activation step. This guide provides an in-depth examination of the Nγ-4-Methyltrityl (Mtt) group as a sophisticated and highly effective protecting strategy for the D-asparagine side chain. We will explore the mechanistic underpinnings of the Mtt group's function, its strategic role in orthogonal protection schemes, and provide detailed, field-proven protocols for its application and selective removal.
The Asparagine Problem: Why Side-Chain Protection is Non-Negotiable
The synthesis of peptides containing asparagine (Asn) is frequently complicated by a critical side reaction: the dehydration of the side-chain amide. During the carboxyl activation step required for peptide bond formation, particularly with carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), the amide group can be converted into a nitrile, forming a β-cyanoalanine residue.[1][2] This irreversible modification results in a "deletion" of the intended functionality and introduces a significant impurity that is often difficult to separate from the target peptide.
Beyond dehydration, unprotected asparagine can also contribute to aspartimide formation, especially when adjacent to specific residues like glycine, leading to racemization and chain termination.[3] Therefore, effective protection of the side-chain amide nitrogen (Nγ) is crucial for the successful synthesis of complex asparagine-containing peptides. The 4-methyltrityl (Mtt) group has emerged as a superior choice for this purpose, offering a finely tuned balance of stability and selective lability.[4][5]
The 4-Methyltrityl (Mtt) Group: A Mechanistic Deep Dive
The Nγ-4-Methyltrityl-D-asparagine building block, typically supplied as Fmoc-D-Asn(Mtt)-OH, leverages the bulky trityl (triphenylmethyl) scaffold to physically shield the amide nitrogen. The "Mtt" designation signifies the presence of a methyl group at the para-position of one of the three phenyl rings. This seemingly minor modification is the key to the group's unique utility.
The Deprotection Mechanism: An Acid-Catalyzed SN1 Pathway
The cleavage of the Mtt group is an acid-catalyzed reaction that proceeds via a unimolecular nucleophilic substitution (SN1)-type mechanism.
-
Protonation: The process is initiated by the protonation of the amide nitrogen atom attached to the trityl group by a strong acid, typically trifluoroacetic acid (TFA).
-
Carbocation Formation: The protonated amide becomes a good leaving group. The C-N bond cleaves, heterolytically, to release the free asparagine side-chain amide and a highly stable 4-methyltrityl carbocation. This is the slow, rate-determining step of the reaction.[6]
-
Cation Scavenging: The newly formed Mtt cation is a potent electrophile and, if left unchecked, can re-attach to the peptide or cause deleterious side reactions, such as the alkylation of nucleophilic residues like tryptophan.[2] To prevent this, "scavenger" nucleophiles, such as triisopropylsilane (TIS), are included in the cleavage cocktail. TIS efficiently traps the Mtt cation through reductive quenching, forming an inert hydrocarbon byproduct.
// Nodes Peptide_Mtt [label="Peptidyl-Resin-Asn(Mtt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nAmide Nitrogen", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated_Intermediate [label="Peptidyl-Resin-Asn(Mtt-H⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="C-N Bond Cleavage\n(Rate-Determining Step)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotected_Peptide [label="Deprotected Peptidyl-Resin-Asn", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mtt_Cation [label="Mtt⁺ Carbocation\n(Reactive Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenging [label="Cation Trapping", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Scavenger [label="Scavenger (TIS)", fillcolor="#FBBC05", fontcolor="#202124"]; Inert_Product [label="Inert Mtt-Scavenger\nAdduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Side_Reaction [label="Potential Side Reaction\n(e.g., Trp Alkylation)", fillcolor="#EA4335", style=dashed, fontcolor="#FFFFFF"];
// Edges Peptide_Mtt -> Protonation [label="+ H⁺ (TFA)"]; Protonation -> Protonated_Intermediate; Protonated_Intermediate -> Cleavage; Cleavage -> Deprotected_Peptide; Cleavage -> Mtt_Cation; Mtt_Cation -> Scavenging; Scavenger -> Scavenging; Scavenging -> Inert_Product; Mtt_Cation -> Side_Reaction [style=dashed, color="#EA4335"]; }
Mtt Deprotection via an Acid-Catalyzed SN1 Pathway.
Causality: The Role of the para-Methyl Group
The enhanced acid lability of the Mtt group compared to the standard trityl (Trt) group is a direct consequence of the electronic effect of the para-methyl substituent. The methyl group is electron-donating through two primary mechanisms:
-
Inductive Effect: The alkyl group pushes electron density through the sigma bond framework of the phenyl ring.[7][8]
-
Hyperconjugation: The sigma electrons of the C-H bonds in the methyl group can overlap with the pi-system of the aromatic ring, further increasing electron density in the ring.[7][9][10]
This increased electron density stabilizes the positive charge of the carbocation intermediate formed during cleavage.[7][8] According to the Hammond postulate, a more stable intermediate implies a lower activation energy for the transition state leading to it. Consequently, the C-N bond of the Mtt-protected amide is cleaved significantly faster and under milder acidic conditions than its unsubstituted Trt counterpart.[4]
Orthogonal Protection Strategy in Fmoc-SPPS
The key to the Mtt group's utility is its "orthogonality" within the standard Fmoc/tBu protection strategy. It can be selectively removed without disturbing the Nα-Fmoc group (which is base-labile) or the more acid-stable side-chain protecting groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc). This allows for on-resin modification of the asparagine side chain, such as glycosylation or cyclization, while the rest of the peptide remains protected and anchored to the solid support.
Data Presentation: Comparative Acid Lability
The following table provides a comparative summary of the conditions required to cleave various common acid-labile protecting groups, illustrating the strategic position of Mtt.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Lability |
| Monomethoxytrityl | Mmt | 0.5-1% TFA in DCM; or AcOH/TFE/DCM | Very High |
| 4-Methyltrityl | Mtt | 1-2% TFA in DCM with TIS | High |
| Trityl | Trt | 50-95% TFA in DCM | Moderate |
| tert-Butyloxycarbonyl | Boc | 50-95% TFA in DCM | Low |
| tert-Butyl | tBu | 50-95% TFA in DCM | Low |
Note: Cleavage kinetics are sequence-dependent. The conditions listed are general guidelines. Data is primarily derived from studies on lysine and histidine protection but serves as a strong indicator for asparagine.[4][5]
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices to ensure high efficiency and minimize side reactions.
Coupling of Fmoc-D-Asn(Mtt)-OH
The bulky nature of the Mtt group can present a moderate steric hindrance. Therefore, a potent activation method is recommended. The improved solubility of Fmoc-Asn(Mtt)-OH in DMF compared to the unprotected version is a significant advantage for efficient coupling.[1][4]
Workflow Diagram: Coupling Fmoc-D-Asn(Mtt)-OH
// Nodes Start [label="Start:\nPeptidyl-Resin with\nFree N-terminal Amine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Preactivation [label="Pre-activate:\nFmoc-D-Asn(Mtt)-OH (1.5-3 eq.)\n+\nHATU/HCTU (1.45-2.9 eq.)\n+\nDIPEA (3-6 eq.)\nin DMF (2-5 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Add activated mixture to resin.\nCouple for 1-2 hours at RT.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash Resin:\nDMF (3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Perform Kaiser Test on\nresin sample", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Negative [label="Negative Test (Blue Beads):\nCoupling Complete", fillcolor="#34A853", fontcolor="#FFFFFF"]; Positive [label="Positive Test (Colorless Beads):\nIncomplete Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recouple [label="Recouple:\nRepeat steps with fresh reagents\nfor 1 hour", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash Resin:\nDCM (3x)\nDMF (3x)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Proceed to Nα-Fmoc\nDeprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Preactivation; Preactivation -> Coupling; Coupling -> Wash1; Wash1 -> Monitoring; Monitoring -> Negative [label="Success"]; Monitoring -> Positive [label="Failure"]; Positive -> Recouple; Recouple -> Wash1; Negative -> Wash2; Wash2 -> End; }
Recommended workflow for coupling Fmoc-D-Asn(Mtt)-OH.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptidyl-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Asn(Mtt)-OH (2-3 equivalents relative to resin loading) in DMF. Add an aminium-based coupling agent such as HATU or HCTU (0.95 equivalents relative to the amino acid) and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent).
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Note: Prolonged pre-activation is not recommended as it may increase the risk of side reactions like lactam formation, a known issue with similar building blocks like Fmoc-Dab(Mtt)-OH.[11]
-
Coupling: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents for an additional hour.
-
Final Wash: Once coupling is complete, wash the resin with Dichloromethane (DCM) (3 times) and then DMF (3 times) to prepare for the next deprotection step.
Selective On-Resin Cleavage of the Mtt Group
The selective removal of the Mtt group is achieved using a dilute solution of TFA in DCM. The inclusion of a scavenger is mandatory.
Step-by-Step Methodology:
-
Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptidyl-resin with DCM (3-5 times) and swell in DCM for 20-30 minutes.
-
Prepare Cleavage Cocktail: Prepare a fresh solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM .
-
Deprotection: Drain the DCM from the swollen resin. Add the cleavage cocktail (approx. 10 mL per gram of resin) and gently agitate. The solution will typically turn a characteristic yellow-orange color, indicating the release of the Mtt cation.
-
Reaction Time: Agitate for 30 minutes. Perform this step in multiple, short incubations (e.g., 6 x 5 minutes), collecting the filtrate each time. This drives the equilibrium towards deprotection.
-
Monitoring: To monitor completion, take a few resin beads, wash them thoroughly with DCM, and add a drop of the cleavage cocktail. If the yellow-orange color no longer develops, the cleavage is complete.
-
Neutralization and Washing: Once cleavage is complete, filter the resin and wash thoroughly with DCM (3 times). To neutralize any residual acid, wash with a solution of 10% DIPEA in DMF (2 times), followed by extensive washing with DMF (3-5 times) and DCM (3-5 times).
-
Confirmation: The resin is now ready for subsequent on-resin modification of the deprotected asparagine side chain.
Troubleshooting and Field-Proven Insights
-
Incomplete Mtt Cleavage: If the Mtt group proves difficult to remove, especially if it is in a sterically hindered sequence or near the N-terminus, the incubation time with the dilute TFA solution can be extended.[5] Alternatively, increasing the TFA concentration to 3% can be attempted, but this raises the risk of premature cleavage of other acid-labile groups.
-
Lactam Formation during Coupling: While less common for the six-membered ring that would form from asparagine, intramolecular cyclization (lactam formation) upon activation is a known side reaction for Mtt-protected diaminobutyric acid (Dab).[11] To minimize this risk for asparagine, avoid prolonged pre-activation times and do not use an excess of base during the coupling step. Using coupling reagents like DIC/OxymaPure, which do not require an auxiliary base, can also mitigate this issue.
-
Scavenger Choice: TIS is the scavenger of choice for Mtt deprotection. It is highly efficient and its byproducts are volatile. In peptides containing sensitive residues like cysteine or methionine, TIS helps prevent side reactions from the carbocation.
Conclusion
The Nγ-4-Methyltrityl protecting group offers a robust and elegant solution to the challenges posed by asparagine in Fmoc-SPPS. Its finely tuned acid lability provides the orthogonality required for advanced peptide modifications, such as the synthesis of branched or cyclic peptides. By understanding the SN1-based deprotection mechanism and the critical role of the para-methyl group, researchers can rationally design their synthetic strategies. The detailed protocols and troubleshooting guidance provided herein, grounded in established chemical principles and field experience, serve as a comprehensive resource for scientists and drug developers aiming to leverage the power of Fmoc-D-Asn(Mtt)-OH for the successful synthesis of high-purity, complex peptides.
References
-
Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–294. [Link]
-
Sax, B., Dick, F., Tanner, R., & Gosteli, J. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide research, 5(4), 245–246. [Link]
-
AAPPTEC. (n.d.). Fmoc-Asn(Mtt)-OH [144317-22-6]. Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 22(1), 4–27. [Link]
-
Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 287-294. [Link]
-
Machado, D., Freitas, D., Tormena, C. F., & Rittner, R. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
PHARMD GURU. (n.d.). MECHANISM AND KINETICS OF SN1 REACTIONS. Retrieved from [Link]
-
Nowick, J. S. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Wu, Y., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(4), 100936. [Link]
-
Chen, J., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(43), 8437–8442. [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]
-
Mo, Y., et al. (2014). Hyperconjugation in Carbocations, a BLW Study with DFT approximation. Frontiers in Chemistry, 2, 93. [Link]
-
Chemistry Stack Exchange. (2021). What does acidity of para-alkyl substituted phenols depend on?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Fmoc-Asn(Trt)-OH: A Key to High-Purity Peptide Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 13). Carbocation Stability - Hyperconjugation, Inductive Effect & Resonance Structures [Video]. YouTube. [Link]
-
Reddit. (2023). why induction effect of alkyl groups and hyperconjugation stablize positive charge on carbocation?. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Hyperconjugation in Carbocations, a BLW Study with DFT approximation [frontiersin.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Nγ-4-Methyltrityl-D-asparagine in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Asparagine Incorporation in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex biomolecules with high fidelity.[1][2][] However, the incorporation of certain amino acids presents unique challenges that can compromise the yield and purity of the final product. Asparagine (Asn) and aspartic acid (Asp) are particularly notorious for their propensity to undergo a debilitating side reaction known as aspartimide formation, especially within the widely-used Fmoc/tBu synthesis strategy.[1][4][5] This side reaction can lead to a cascade of undesirable by-products, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide.[5]
The use of D-amino acids, such as D-asparagine, is a strategic approach in drug development to enhance peptide stability against enzymatic degradation.[6] However, the inherent challenges of asparagine chemistry remain. This guide provides a comprehensive overview and detailed protocols for the application of Nγ-4-Methyltrityl-D-asparagine (Nγ-Mmt-D-Asn), a specialized building block designed to offer an orthogonal protection strategy, thereby minimizing side reactions and enabling the synthesis of complex peptides containing D-asparagine.
The Specter of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs during the piperidine-mediated removal of the Fmoc protecting group in SPPS.[4][5] The amide nitrogen of the succeeding amino acid residue attacks the side-chain carbonyl of the asparagine or aspartic acid, forming a five-membered succinimide ring. This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Arg motifs.[1][5]
The resulting aspartimide is highly susceptible to nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-peptides, as well as their corresponding D-isomers due to racemization.[5] The structural similarity and identical mass of these byproducts to the desired peptide make their purification exceedingly challenging.
Diagram: Mechanism of Aspartimide Formation
Caption: Base-catalyzed aspartimide formation during Fmoc-SPPS.
Nγ-Mmt-D-Asn: An Orthogonal Solution
To circumvent the problem of aspartimide formation, an orthogonal protection strategy is employed. This involves using a side-chain protecting group that is stable to the basic conditions of Fmoc deprotection but can be selectively removed under different conditions.[2][7] The 4-methyltrityl (Mmt) group is an acid-labile protecting group that is ideal for this purpose.[8][9]
The Nγ-Mmt-D-Asn building block protects the side-chain amide of D-asparagine. The Mmt group is highly sensitive to mild acidic conditions and can be cleaved with dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), conditions that do not affect the more robust acid-labile protecting groups like t-butyl (tBu) or the peptide's linkage to the resin.[8][9]
Advantages of Using Nγ-Mmt-D-Asn:
-
Suppression of Aspartimide Formation: By protecting the side-chain amide, the nucleophilicity of the amide nitrogen is masked, thus preventing the initial cyclization step of aspartimide formation.
-
Orthogonal Deprotection: The Mmt group can be selectively removed on-resin, allowing for site-specific modifications of the asparagine side chain if required.[10]
-
Enhanced Solubility: Trityl-protected asparagine derivatives, like Fmoc-Asn(Trt)-OH, often exhibit improved solubility in common SPPS solvents, which can facilitate more efficient coupling reactions.[11]
Experimental Protocols
PART 1: Incorporation of Nγ-Mmt-D-Asn into the Peptide Sequence
This protocol outlines the standard procedure for coupling Nγ-Mmt-D-Asn during Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Nγ-Mmt-D-Asn-OH
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
SPPS reaction vessel
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[12]
-
Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF. Perform this step twice for 5-10 minutes each.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Nγ-Mmt-D-Asn-OH (3-5 equivalents relative to resin loading), HBTU/HOBt (or equivalent coupling agents), and DIPEA in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Diagram: SPPS Cycle for Nγ-Mmt-D-Asn Incorporation
Caption: Standard SPPS cycle for incorporating Fmoc-Nγ-Mmt-D-Asn-OH.
PART 2: Selective On-Resin Deprotection of the Mmt Group
This protocol is for the selective removal of the Mmt group while the peptide is still attached to the resin, leaving other acid-labile protecting groups intact.
Materials:
-
Peptide-resin containing Nγ-Mmt-D-Asn
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or other scavengers
-
DIPEA
-
DMF
Protocol:
-
Resin Preparation: Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. To prevent re-attachment of the trityl cation, add a scavenger such as 1-5% TIS.[10]
-
Mmt Cleavage:
-
Add the deprotection cocktail to the resin and gently agitate for 2-3 minutes. The solution will typically turn yellow or orange, indicating the release of the Mmt cation.
-
Drain the solution and repeat the treatment with fresh deprotection cocktail for a total of 5-10 cycles, or until the yellow color is no longer observed.[10]
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin with a solution of 5% DIPEA in DMF (2-3 times for 2 minutes each).
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
-
Further Modification or Cleavage: The deprotected side-chain amide is now available for further modification, or the synthesis can proceed to the final cleavage from the resin.
PART 3: Final Cleavage and Global Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups, including the Mmt group if it was not previously removed.
Materials:
-
Fully assembled peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge
Protocol:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Incubate the mixture at room temperature for 2-4 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
-
Data Summary and Comparison
| Protecting Group Strategy | Key Features | Advantages | Disadvantages |
| Unprotected Asn | Standard Fmoc-Asn-OH | Cost-effective, readily available. | High risk of aspartimide formation, leading to impurities and low yield.[5] |
| Fmoc-Asn(Trt)-OH | Trityl protection of the side-chain amide. | Reduces aspartimide formation, improves solubility.[11] | Trityl group is labile to the final TFA cleavage. |
| Fmoc-Nγ-Mmt-D-Asn-OH | Mmt protection of the D-Asn side-chain amide. | Provides orthogonal protection, allowing for selective deprotection on-resin. Significantly suppresses aspartimide formation. | Higher cost of the specialized amino acid derivative. |
Troubleshooting
-
Incomplete Mmt Deprotection: If on-resin Mmt deprotection is incomplete, increase the number of TFA/DCM treatments or slightly increase the TFA concentration (up to 5%). Ensure anhydrous conditions.[10]
-
Aspartimide Formation Still Observed: Even with protection, some sequences are highly prone to this side reaction. Consider using a weaker base for Fmoc deprotection (e.g., piperazine) or adding HOBt to the piperidine solution.[13]
-
Low Cleavage Yield: Ensure the cleavage cocktail composition is appropriate for the peptide sequence and that sufficient time is allowed for complete deprotection and cleavage.
Conclusion
The use of Nγ-4-Methyltrityl-D-asparagine offers a robust and effective strategy to overcome the significant challenge of aspartimide formation in Fmoc-SPPS. Its orthogonal deprotection capabilities provide synthetic flexibility for the creation of complex and modified peptides. While the initial cost of this specialized building block is higher, the resulting increase in purity, yield, and synthetic reliability often justifies the investment for researchers and drug development professionals working on challenging peptide sequences.
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: )
- The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. (URL: )
- ASPARTIMIDE FORM
-
Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. PubMed. (URL: [Link])
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. (URL: [Link])
-
How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
-
Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. PMC. (URL: [Link])
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (URL: [Link])
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (URL: [Link])
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis. (URL: [Link])
-
Automated HE-SPPS of Modified and Pharmaceutically Relevant Peptides. YouTube. (URL: [Link])
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. (URL: [Link])
-
Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. (URL: [Link])
-
Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])
-
Amino Acid-Protecting Groups. ResearchGate. (URL: [Link])
-
Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. (URL: [Link])
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed. (URL: [Link])
-
Amino Acid-Protecting Groups. ACS Publications. (URL: [Link])
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (URL: [Link])
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. biotage.com [biotage.com]
Application Notes and Protocols for the Utilization of Fmoc-D-Asn(Mtt)-OH in Automated Peptide Synthesizers
Introduction: Navigating Asparagine Chemistry in Automated Synthesis
The incorporation of asparagine (Asn) residues, particularly the D-enantiomer, into synthetic peptides is a critical step in the development of novel therapeutics, research tools, and biomaterials. However, the side-chain amide of asparagine presents a notorious challenge in Fmoc-based solid-phase peptide synthesis (SPPS): the formation of aspartimide. This irreversible side reaction proceeds through a cyclic intermediate, leading to a loss of the desired product and the formation of difficult-to-separate impurities, including α- and β-peptide linkages.[1][2][3] To circumvent this, the strategic use of side-chain protecting groups is paramount.
This document provides a comprehensive guide to the application of Fmoc-D-Asn(Mtt)-OH, a specialized building block designed for enhanced safety and versatility in automated peptide synthesis. The 4-methyltrityl (Mtt) group offers a finely tuned acid lability, providing robust protection during chain elongation while allowing for selective, orthogonal deprotection on-resin for subsequent side-chain modifications.[4][5][6] We will delve into the mechanistic rationale for its use, provide validated protocols for automated synthesizers, and discuss strategies for mitigating common pitfalls.
The 4-Methyltrityl (Mtt) Protecting Group: A Strategic Choice
The Mtt group is a member of the trityl family of protecting groups, which are widely employed for the protection of amine, hydroxyl, and amide functionalities.[6] Its utility in SPPS stems from its unique level of acid sensitivity, which is intermediate between the highly labile monomethoxytrityl (Mmt) group and the more robust trityl (Trt) group.[6]
Key Advantages of the Mtt Group for D-Asn Protection:
-
Orthogonality: The Mtt group is stable to the standard 20% piperidine in DMF used for Nα-Fmoc group removal, ensuring the integrity of the side-chain protection throughout peptide elongation.[7]
-
Selective Cleavage: It can be selectively removed under mildly acidic conditions that do not cleave other acid-labile groups such as tert-butyl (tBu) or the peptide from acid-sensitive resins like 2-chlorotrityl chloride.[7][8] This orthogonality is the cornerstone of its application in synthesizing complex peptides requiring side-chain branching, cyclization, or labeling.
-
Suppression of Aspartimide Formation: By sterically hindering the backbone amide nitrogen's ability to attack the side-chain carbonyl, the bulky Mtt group significantly reduces the incidence of aspartimide formation during Fmoc deprotection steps.[2][9]
Comparative Lability of Trityl-Based Protecting Groups
| Protecting Group | Chemical Structure | Relative Acid Lability | Typical Cleavage Conditions |
| Monomethoxytrityl (Mmt) | Methoxy-substituted triphenylmethyl | Most Labile | Acetic Acid/TFE/DCM; <1% TFA in DCM |
| 4-Methyltrityl (Mtt) | Methyl-substituted triphenylmethyl | Intermediate | 1-2% TFA in DCM; HFIP/DCM |
| Trityl (Trt) | Triphenylmethyl | Least Labile | >50% TFA in DCM; HF cleavage |
Chemical Structures and Properties
Below are the key chemical structures relevant to the use of Fmoc-D-Asn(Mtt)-OH in peptide synthesis.
Caption: Core structure of Fmoc-D-Asn(Mtt)-OH and its Mtt protecting group.
Automated Synthesis Workflow: Incorporation and Deprotection
The following diagram illustrates the typical workflow for incorporating an Fmoc-D-Asn(Mtt)-OH residue and performing a subsequent orthogonal deprotection on an automated peptide synthesizer.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. biotage.com [biotage.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Mtt-Containing Peptides
The following Application Note and Protocol guide addresses the specific challenges of purifying peptides containing the hyper-acid-labile 4-Methyltrityl (Mtt) protecting group.
Executive Summary
The 4-Methyltrityl (Mtt) group is a cornerstone of orthogonal peptide synthesis, primarily used to protect the
However, this lability presents a critical challenge during HPLC purification. Standard peptide purification protocols utilizing 0.1% Trifluoroacetic Acid (TFA) (pH ~2.[2]0) often cause premature deprotection or degradation of the Mtt group. This guide details Neutral pH HPLC strategies utilizing ammonium acetate or bicarbonate buffers to purify Mtt-containing peptides while maintaining their structural integrity for downstream applications (e.g., fragment condensation, selective labeling).
Critical Strategic Considerations
The Acid Sensitivity Paradox
The Mtt group is designed to be cleaved by dilute acid. Consequently, the "standard" HPLC mobile phase (Water/Acetonitrile with 0.1% TFA) is fundamentally incompatible with Mtt preservation, particularly during long gradient runs where exposure time is significant.
-
Standard Condition: 0.1% TFA (pH ~2.[2]0)
Risk of Mtt Cleavage (Yellowing of fractions). -
Recommended Condition: 10–20 mM Ammonium Acetate (pH 7.0–8.0)
Mtt Stability Preserved .
Solubility and Hydrophobicity
Peptides retaining the Mtt group are significantly more hydrophobic than their deprotected counterparts due to the bulky trityl moiety.
-
Column Selection: Use C4 or C8 columns for larger/hydrophobic peptides to prevent irreversible adsorption; C18 is suitable for short, hydrophilic sequences.
-
Solubility: Mtt-peptides may aggregate in pure water. Dissolution in 50% Acetonitrile or minimal DMF/DMSO prior to injection is often required.
Visual Validation (The "Yellow Flag")
The Mtt cleavage mechanism generates a stable tertiary carbocation which is intensely yellow/orange .
-
Self-Validating Check: If your collected fractions or waste stream turn yellow, the Mtt group is falling off. A colorless eluate indicates successful preservation.
Experimental Protocols
Protocol A: Neutral pH Reverse-Phase HPLC (Recommended)
This method utilizes a volatile neutral buffer system compatible with LC-MS and lyophilization.
Materials:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5–8.0 with
). -
Mobile Phase B: 100% Acetonitrile (HPLC Grade).[3]
-
Column: High-pH stable C18 or C4 column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini). Do not use standard silica columns above pH 7.5.
Step-by-Step Methodology:
-
System Preparation:
-
Flush the HPLC system with warm water (40°C) to remove any residual TFA from previous runs. TFA lingers in degassers and tubing, potentially lowering the pH of your neutral buffer.
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
-
Sample Preparation:
-
Dissolve the crude Mtt-peptide in a minimum volume of DMF or DMSO (approx. 50-100
L). -
Dilute with Mobile Phase A (Buffer) to reduce organic strength.
-
Check: If precipitation occurs, add Acetonitrile dropwise until clear, or inject in high-organic solvent (caution: may cause peak distortion).
-
Centrifuge at 10,000 rpm for 5 min to remove particulates.
-
-
Gradient Execution:
-
Flow Rate: 1.0 mL/min (analytical) or 10-20 mL/min (preparative).
-
Detection: UV at 214 nm (amide bond) and 254 nm (aromatic Mtt group).
-
Gradient Profile (Example):
-
0–2 min: 5% B (Isocratic hold)
-
2–30 min: 5%
60% B (Linear gradient) -
30–35 min: 60%
95% B (Wash)
-
-
-
Fraction Collection & Handling:
-
Collect peaks into glass tubes containing a small amount of 0.1% Ammonium Hydroxide (optional, to ensure basicity).
-
Immediate Action: Freeze fractions immediately. Do not let them sit in solution at room temperature.
-
Lyophilization: Lyophilize promptly. Ammonium acetate is volatile and will sublime, leaving the peptide as a salt free of non-volatile buffers.
-
Protocol B: Rapid Acidic HPLC (High Risk / High Throughput)
Use only if neutral pH separation is impossible due to solubility.
Concept: Minimize residence time on the column to "outrun" the kinetics of acid hydrolysis.
-
Modifier: Use 0.05% Formic Acid (pH ~2.5, less aggressive than TFA).
-
Temperature: Maintain column at 10°C (low temperature slows hydrolysis).
-
Gradient: Steep gradient (e.g., 5% per minute) to elute peptide quickly (<10 min run).
-
Post-Column: Immediately neutralize collected fractions with
.
Data Presentation & Troubleshooting
Table 1: Mobile Phase Compatibility for Mtt Peptides[4]
| Parameter | Standard Acidic Method | Neutral Method (Recommended) | Basic Method |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Acetate (pH 7.5) | 0.1% |
| Mobile Phase B | 0.1% TFA in ACN | 100% Acetonitrile | 100% Acetonitrile |
| Mtt Stability | Poor (Half-life < 30 min) | Excellent (Stable for days) | Excellent |
| Selectivity | Ion-pairing (Sharp peaks) | Hydrophobic interaction dominant | Alternative selectivity |
| Visual Indicator | Fractions may turn yellow | Fractions remain colorless | Fractions remain colorless |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for purifying Mtt-containing peptides, highlighting the critical "Yellow Flag" checkpoint.
Caption: Decision workflow for Mtt-peptide purification. The "Yellow Flag" (CheckColor) is the critical self-validating step indicating protecting group loss.
References
-
Agilent Technologies. (2021).[4] Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]
-
Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Asn(Mtt)-OH Coupling Optimization
This technical guide is designed for researchers utilizing Fmoc-D-Asn(Mtt)-OH in Solid-Phase Peptide Synthesis (SPPS). It prioritizes the specific physicochemical challenges imposed by the bulky 4-methyltrityl (Mtt) protecting group and the stereochemical sensitivity of the D-isomer.
Core Challenge Analysis
Why is this coupling difficult? Coupling Fmoc-D-Asn(Mtt)-OH presents a "triad of difficulty" that leads to common synthesis failures:
-
Steric Hindrance (The Mtt Factor): The Mtt group is massive compared to standard protecting groups (like Trt). It shields the side chain but also creates significant steric drag, slowing down the acylation kinetics of the
-amine on the resin. -
Dehydration Risk (The Asn Factor): The Asparagine side-chain amide (
) is prone to dehydration during activation, converting it into a nitrile ( ). This results in " -cyanoalanine" formation, a permanent impurity. -
Racemization (The D-Isomer Factor): D-amino acids are susceptible to converting back to the L-form (or racemizing) if activation is too aggressive or prolonged, particularly in the presence of strong bases (e.g., DBU, high concentrations of DIEA).
Pre-Coupling Checklist: Reagents & Solubility
Reagent Selection: The "Safety" vs. "Power" Trade-off
Do not use standard HBTU/DIEA protocols blindly. The risk of nitrile formation and racemization is too high.
| Feature | Method A: The Gold Standard (Recommended) | Method B: The "Power" Rescue (Difficult Sequences) |
| Activator | DIC (Diisopropylcarbodiimide) | HATU (Hexafluorophosphate Azabenzotriazole) |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | HOAt or Oxyma Pure |
| Base | None (Base-free activation) | TMP (2,4,6-Trimethylpyridine / Collidine) |
| Why? | Lowest racemization; Oxyma suppresses nitrile formation efficiently. | Higher reactivity for sterically crowded resins; Collidine is a weaker base than DIEA, reducing racemization risk. |
| Risk | Slower reaction kinetics (requires longer time).[1] | High risk of epimerization if pre-activated > 2 mins. |
Solubility Optimization
Fmoc-D-Asn(Mtt)-OH is lipophilic due to the Mtt group.
-
Standard Solvent: DMF (Dimethylformamide).
-
If Aggregation Occurs: Use NMP (N-Methyl-2-pyrrolidone) or a solvent mixture of DMF/DCM (1:1) . The DCM helps solvate the Mtt group, while DMF solvates the peptide backbone.
-
Dissolution: Do not heat above 40°C to dissolve, as this promotes racemization. Use an ultrasonic bath if the powder is stubborn.
Optimized Coupling Protocols
Protocol A: DIC / Oxyma Pure (Base-Free)
Best for: Standard couplings, minimizing side reactions.[2]
-
Calculate: Use 3.0 - 4.0 equivalents (eq) of Fmoc-D-Asn(Mtt)-OH relative to resin loading.
-
Dissolve: Dissolve amino acid and 3.0 - 4.0 eq of Oxyma Pure in minimal DMF (approx. 0.2 M concentration).
-
Activate: Add 3.0 - 4.0 eq of DIC .
-
Critical: Allow to pre-activate for 2–3 minutes only.
-
-
Coupling: Add the mixture to the resin.
-
Time: Agitate at Room Temperature (25°C) for 60–90 minutes .
-
Note: Due to Mtt sterics, single couplings < 45 mins often result in deletions.
-
-
Drain & Wash: Drain and wash with DMF (
).
Protocol B: HATU / Collidine (The "Hard" Coupling)
Best for: Re-coupling after a failed Kaiser test or extremely hindered sequences.
-
Calculate: Use 3.0 eq of Fmoc-D-Asn(Mtt)-OH.
-
Dissolve: Dissolve amino acid and 2.8 eq of HATU in DMF.
-
Activate: Add 6.0 eq of TMP (Collidine) .
-
Critical:Do NOT pre-activate for more than 30 seconds. Add to resin immediately. Prolonged activation of Asn with uronium salts causes rapid nitrile formation.
-
-
Coupling: Agitate at Room Temperature for 45 minutes .
-
Drain & Wash: Drain and wash with DMF (
).
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision process for coupling and the mechanistic pathways leading to common failures.
Caption: Workflow for selecting coupling conditions and troubleshooting failures. Note the specific risks associated with Method B.
Troubleshooting Guide (Q&A)
Issue 1: Incomplete Coupling (Deletion Sequences)
Symptom: Kaiser test is blue/violet; Mass Spec shows [M - 354] peak (missing Asn).
-
Root Cause: The Mtt group acts like a "molecular umbrella," physically blocking the incoming activated amino acid from reaching the resin-bound amine.
-
Solution:
-
Double Couple: Perform the first coupling with DIC/Oxyma (90 min), drain, then perform a second coupling with HATU/Collidine (45 min).
-
Solvent Switch: Use NMP instead of DMF for the coupling step to reduce chain aggregation.
-
Do NOT use Heat: Heating D-Asn >50°C dramatically increases racemization. Stick to double coupling at RT.
-
Issue 2: Mass Spec shows -18 Da peak (Dehydration)
Symptom: You see the desired mass minus 18 Da (M-18).
-
Root Cause: The side chain amide (
) dehydrated to a nitrile ( ). This happens when carbodiimides (DIC) are used without sufficient additive, or when uroniums (HATU) are left to activate too long. -
Solution:
-
Fresh Additives: Ensure your Oxyma Pure or HOBt is not wet/degraded. The additive is the "sacrificial nucleophile" that prevents dehydration.
-
Reduce Base: If using HATU, switch from DIEA to Collidine (TMP).
-
Zero Pre-activation: Add the activated mixture to the resin immediately upon mixing reagents.
-
Issue 3: Racemization (Loss of Chirality)
Symptom: HPLC shows a "shoulder" peak or a split peak for the peptide.
-
Root Cause: Base-catalyzed proton abstraction from the
-carbon. D-Asn is particularly sensitive. -
Solution:
-
Eliminate Base: Use the DIC/Oxyma protocol (Method A). It is essentially base-free during activation.
-
Check DMF Quality: Amine-contaminated DMF (fishy smell) can cause racemization. Use fresh, high-grade DMF.
-
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up this coupling? A: Proceed with extreme caution. While microwaves improve coupling of hindered Mtt groups, they are fatal for D-Asn purity. If you must use microwaves, limit the temperature to 50°C max and use DIC/Oxyma. Do not use bases (DIEA) under microwave conditions with this residue.
Q: How do I remove the Mtt group later? A: Mtt is orthogonal to Fmoc.
-
To keep it on: It survives 20% piperidine (Fmoc removal).
-
To take it off (selectively): Wash resin with DCM, then treat with 1% TFA / 5% TIS / DCM (flow wash) until the yellow color (trityl cation) disappears.
-
Final Cleavage: Standard 95% TFA cleavage will remove Mtt along with other protecting groups.
Q: Why Fmoc-D-Asn(Mtt)-OH instead of Fmoc-D-Asn(Trt)-OH? A: Mtt is more acid-labile than Trt. This is advantageous if you plan to remove the side-chain protection on-resin (e.g., for cyclization or modification) without cleaving the peptide from the resin (using mild acid conditions like 1% TFA).
References
-
Albericio, F., et al. (2018). "OxymaPure: A safer and more efficient coupling additive." Organic Process Research & Development.
-
Steinauer, R., et al. (1989).[3] "Studies on the racemization of amino acids in peptide synthesis." Bachem Technical Reports.
-
Merck/Sigma-Aldrich. "Solid Phase Peptide Synthesis: Fmoc-Asn(Mtt)-OH Product Guide."
-
Iris Biotech. "Mtt-Protecting Group Strategies in SPPS."
Sources
Technical Support Center: Improving Peptide Synthesis Yield with Nγ-4-Methyltrityl-D-asparagine
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) using Nγ-4-Methyltrityl-D-asparagine (Fmoc-D-Asn(Mtt)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of employing this valuable building block, troubleshoot common issues, and ultimately enhance peptide yield and purity.
Introduction to Nγ-4-Methyltrityl-D-asparagine in Peptide Synthesis
The use of Nγ-4-Methyltrityl-D-asparagine is a strategic choice in Fmoc-based solid-phase peptide synthesis to mitigate common side reactions associated with the asparagine residue. The primary challenge with unprotected asparagine is the propensity of its side-chain amide to undergo dehydration to a nitrile, particularly during the activation step of coupling. This leads to the undesirable formation of β-cyanoalanine-containing peptides.[1] Furthermore, the amide side chain can participate in intramolecular cyclization, resulting in aspartimide formation, which can lead to a mixture of α- and β-peptides and potential racemization.[2][3]
The 4-methyltrityl (Mtt) group provides robust protection for the side-chain amide of asparagine, effectively preventing these side reactions.[4][5] Its key advantage lies in its finely tuned acid lability, allowing for its selective removal under mild acidic conditions that do not affect other acid-labile protecting groups like tert-butyl (tBu) or the peptide-resin linkage.[6][7] This orthogonality is crucial for the synthesis of complex peptides where on-resin side-chain modifications are required.[6][8][9]
Frequently Asked Questions (FAQs)
Q1: Why should I use Nγ-4-Methyltrityl-D-asparagine instead of unprotected D-asparagine?
A1: Using Fmoc-D-Asn(Mtt)-OH significantly improves the quality and yield of your peptide synthesis by preventing two major side reactions:
-
Dehydration: The Mtt group shields the side-chain amide, preventing its conversion to a nitrile during activation.[1]
-
Aspartimide Formation: It blocks the intramolecular cyclization that leads to aspartimide intermediates, which can result in chain termination or the formation of difficult-to-separate impurities.[2]
Additionally, the bulky Mtt group can improve the solubility of the protected amino acid derivative, which can be beneficial during coupling reactions.[10][11]
Q2: When is the selective removal of the Mtt group necessary?
A2: Selective deprotection of the Mtt group is performed when you need to perform a specific chemical modification on the asparagine side chain while the peptide is still attached to the solid support. This is a cornerstone of synthesizing complex peptides such as:
-
Branched peptides[9]
-
Cyclic peptides (via side-chain lactamization)
-
Peptides with side-chain labels (e.g., fluorescent tags, biotin)[7]
Q3: What are the standard conditions for selective Mtt group removal?
A3: The Mtt group is typically removed using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common and effective cocktail is 1-2% (v/v) TFA in DCM.[7][12] It is crucial to include a scavenger, such as 2% (v/v) triisopropylsilane (TIS), to quench the liberated Mtt cation and prevent its reattachment to the peptide, particularly to tryptophan residues.[7][12]
Q4: Can the Mtt deprotection conditions prematurely cleave my peptide from the resin?
A4: This is a critical consideration, especially when using highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin. The conditions for Mtt removal can overlap with those for cleaving the peptide from such resins.[13] If premature cleavage is a concern, alternative deprotection cocktails with lower acidity, such as acetic acid/trifluoroethanol/DCM, may be explored, although their effectiveness can be resin-dependent.[12][13] For very acid-sensitive applications, careful optimization of the TFA concentration and reaction time is essential.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of Nγ-4-Methyltrityl-D-asparagine and provides actionable solutions.
Issue 1: Incomplete Mtt Group Deprotection
Symptom: Subsequent on-resin reactions at the asparagine side chain show low or no conversion. Mass spectrometry of a test cleavage reveals the presence of the Mtt group.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for incomplete Mtt deprotection.
Expert Insight: The Mtt cation is brightly colored (orange/yellow). A simple qualitative test is to take a few resin beads after the deprotection step, wash them with DCM, and add a drop of concentrated TFA. An immediate and strong orange color indicates the presence of remaining Mtt groups.[12][14] Continue the deprotection protocol until this test is negative.
Issue 2: Side Reactions During Mtt Deprotection (e.g., tBu group loss)
Symptom: Mass spectrometry analysis of the final peptide shows unexpected mass losses corresponding to the removal of other acid-labile side-chain protecting groups (e.g., -56 Da for tBu).
Root Cause & Mitigation Strategies:
| Cause | Mechanism | Recommended Action |
| Excessive Acidity | The TFA concentration, while intended to be mild, may be sufficient to slowly cleave more labile groups like tBu, especially with prolonged exposure. | Reduce TFA concentration to the lower end of the effective range (e.g., 1%). Perform multiple, shorter deprotection cycles instead of one long one. |
| Inefficient Scavenging | The liberated Mtt cation is electrophilic and can attack other nucleophilic sites if not effectively quenched by the scavenger (TIS). | Ensure a sufficient concentration of TIS (at least 2%). Some studies suggest that methanol (MeOH) can be a milder and effective scavenger to prevent tBu loss. |
Experimental Protocol: Protocol 1: Standard Mtt Deprotection with 1% TFA/TIS in DCM [7][12][15]
-
Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA and 2% (v/v) Triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail (approximately 10 mL per gram of resin).
-
Agitation: Gently agitate the resin suspension at room temperature.
-
Reaction Time: Allow the reaction to proceed for 30 minutes. Monitor the reaction using the trityl cation test described above. Repeat the treatment if necessary.
-
Washing: Once deprotection is complete, filter the resin and wash thoroughly with DCM (3x), Methanol (2x), DCM (3x), and finally with DMF (3x) to prepare for the next coupling step.[12][14]
Issue 3: Low Coupling Efficiency of Fmoc-D-Asn(Mtt)-OH
Symptom: Incomplete coupling of Fmoc-D-Asn(Mtt)-OH to the growing peptide chain, leading to deletion sequences. This is often observed with sterically hindered N-termini.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Expert Insight: While the Mtt group is excellent for protection, its bulk can sometimes hinder coupling efficiency. For difficult sequences, consider using a more potent activator system and allowing for a longer reaction time. Monitoring the coupling reaction with a qualitative ninhydrin test is highly recommended.
Conclusion
The use of Nγ-4-Methyltrityl-D-asparagine is a powerful strategy for improving the yield and purity of synthetic peptides by preventing common asparagine-related side reactions. A thorough understanding of its chemistry, particularly the conditions for its selective removal, is key to its successful application. By following the guidelines and troubleshooting steps outlined in this technical support guide, researchers can confidently incorporate this valuable building block into their synthesis protocols, enabling the creation of complex and high-purity peptides.
References
- Benchchem. Mtt Protecting Group: A Superior Choice for Orthogonal Protection Strategies in Complex Peptide Synthesis.
- Benchchem. Protocol for Selective Deprotection of the Mtt Group.
- Aapptec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- Aapptec Peptides. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Aapptec Peptides. Overview of Solid Phase Peptide Synthesis (SPPS).
- Boc Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- ACS Publications. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
- Benchchem. A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis.
- Benchchem. Optimizing Mtt Group Removal with 1% TFA: A Technical Support Center.
- PMC. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer.
- MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- Semantic Scholar. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis.
- ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.
- ResearchGate. (a) Cys thiol protection with the 4-methyltrityl (Mtt) protecting...
- Polypeptide. 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization.
- Santa Cruz Biotechnology. Ngamma-4-Methyltrityl-D-asparagine.
- Chem-Impex. Nα-Fmoc-Nγ-4-methyltrityl-D-asparagine.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.
- Org Biomol Chem. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis.
- Chem-Impex. Nγ-4-Methyltrityl-L-asparagine.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Yields: The Impact of Trityl-Protected Asparagine.
- Aapptec Peptides. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis.
- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- PubMed. Asparagine coupling in Fmoc solid phase peptide synthesis.
- Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS.
- ResearchGate. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine.
- ResearchGate. Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?
- Lett. Pept. Sci. “Solid-phase peptide synthesis using N -trityl-amino acids.
- PMC. Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks.
- Nature Communications. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Chemical Science (RSC Publishing). Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction.
- The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- Chem-Impex. Nα-tritil-D-asparagina.
- CMNPD. Compound Report Card.
Sources
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. peptide.com [peptide.com]
- 13. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mtt Deprotection & Scavenger Selection
The following technical guide is structured as a specialized support center resource. It prioritizes experimental logic, troubleshooting, and verified protocols over generic descriptions.
Topic: Selective Removal of Mtt (4-methyltrityl) from Lysine Document ID: TSC-MTT-001 Status: Verified by Application Science Team
Core Mechanism: The "Yellow Cation" Challenge
Before selecting a scavenger, you must understand the enemy: the Mtt Carbocation .
Unlike Fmoc removal (base-driven elimination), Mtt removal is an acid-catalyzed equilibrium . Upon treatment with 1% TFA, the Mtt group cleaves to form a stable, resonance-stabilized carbocation.
-
Visual Indicator: This cation is intensely yellow/orange .
-
The Danger: If this cation is not immediately quenched (scavenged) or washed away, it will re-attack nucleophiles.
-
Targets: It prefers the
-amine of Lysine (re-protection), but will irreversibly alkylate Tryptophan (Trp) , Methionine (Met) , or Cysteine (Cys) residues if they are present.
Mechanism & Scavenging Pathways
The diagram below illustrates the competition between successful scavenging and irreversible side reactions.
Figure 1: The Mtt cleavage equilibrium. Successful deprotection requires shifting the equilibrium to the right by rapidly quenching the Mtt+ cation.
Scavenger Selection Matrix
Do not default to TIS for every sequence. Use this matrix to select the optimal scavenger based on your peptide's specific risks.
| Scavenger | Chemical Role | Recommended For | Contraindications |
| TIS (Triisopropylsilane) | Hydride Donor (Reduces Mtt+ to Mtt-H) | Standard Use. Best for sequences with Trp, Met, Cys . High quenching rate. | Can be difficult to remove if not washed thoroughly. |
| TES (Triethylsilane) | Hydride Donor (More reactive than TIS) | Sterically Hindered Peptides. Smaller size allows better resin penetration. | Highly volatile; evaporation changes concentration during long batches. |
| MeOH (Methanol) | Nucleophile (Forms Mtt-OMe ether) | Acid-Sensitive Resins. Prevents premature cleavage of linker or loss of tBu groups. | Avoid with Trp. Ether formation is reversible; Mtt+ can regenerate and alkylate Trp over time. |
| TFE / HFIP | Solvent/Stabilizer | Hyper-Acid Sensitive. Used with dilute acid to stabilize the cation without nucleophilic attack. | Expensive. Requires specific waste disposal. |
Decision Tree: Designing Your Protocol
Follow this logic path to determine your experimental setup.
Figure 2: Protocol selection logic. Trp/Met presence dictates the need for silane scavengers (TIS/TES).
Validated Protocols
Protocol A: The "Flow Wash" Method (Standard & Trp-Safe)
Best for: Peptides containing Tryptophan or Methionine. Why Flow? Batch deprotection allows the Mtt+ concentration to build up, increasing the probability of alkylation. Flow washing constantly removes the cation.
-
Swell Resin: DCM (3 x 2 min).
-
Prepare Cocktail: 1% TFA + 3% TIS + 96% DCM. (Prepare fresh; TFA in DCM degrades over days).
-
Cycle 1 (Flash): Add cocktail, shake for 2 minutes , filter immediately. (Removes bulk Mtt).
-
Cycle 2-5 (Flow): Add cocktail, shake for 5 minutes , filter. Repeat until the yellow color completely disappears from the filtrate.
-
Wash:
-
DCM (3 x 2 min)
-
1% DIPEA in DMF (3 x 2 min) -> Crucial: Neutralizes residual TFA to prevent Mtt re-attachment.
-
DMF (3 x 2 min).
-
Protocol C: The HFIP/TFE Method (Ultra-Mild)
Best for: Sieber Amide or 2-Chlorotrityl resins where 1% TFA might cleave the peptide from the resin.
-
Cocktail: HFIP / TFE / DCM (3:1:6).
-
Procedure: Add cocktail, shake for 1 hour.
-
Note: This method relies on the solvent properties of Hexafluoroisopropanol (HFIP) to solvate the peptide and break the trityl bond without strong protonation. It is slower but safer for the linker.
Troubleshooting & FAQ
Q: The solution turns yellow, but then fades to clear. Is it done? A: Not necessarily.
-
Cause: TIS (scavenger) is doing its job by quenching the yellow Mtt+ cation into colorless Mtt-H.
-
Test: Wash the resin with DCM and add a fresh drop of neat TFA. If the beads turn orange/red instantly, Mtt is still present. Continue deprotection cycles.
Q: Mass Spec shows a +256 Da peak on my peptide. A: This is Mtt-alkylation .
-
Diagnosis: You likely have a Tryptophan in the sequence. The Mtt+ cation attacked the indole ring.
-
Fix: This is irreversible. You must re-synthesize. For the next batch, use Protocol A (Flow Wash) and increase TIS to 5%. Ensure you do not let the reaction sit; rapid filtration is key.
Q: Can I use Water as a scavenger? A: No.
-
Reason: Mtt removal happens in DCM (dichloromethane).[1][2][3][4][5] Water is immiscible with DCM. It will form a biphasic system and fail to scavenge the cation effectively at the resin site.
Q: I am losing peptide yield during Mtt removal. A: The acid is cleaving the linker.
-
Diagnosis: Common with Rink Amide resins if exposed to 1% TFA for >1 hour.
-
Fix: Switch to Protocol B (MeOH) or Protocol C (HFIP) . Alternatively, shorten the TFA exposure time and increase the number of flow washes.
References
-
Aletras, A., et al. (1995). Preparation of N-alpha-Fmoc-N-epsilon-4-methyltrityl-lysine: selective deprotection of the Mtt group. International Journal of Peptide and Protein Research.[3]
- Core Reference: Establishes the 1% TFA/DCM method and identifies TIS/TES as critical scavengers.
-
Li, D. & Elbert, D.L. (2002). Kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides.[3][5] Journal of Peptide Research.[3][6]
- Core Reference: Provides kinetic data supporting the "Flow Wash" method over static batch incub
-
Merck Novabiochem. Technical Note: Cleavage of Mtt and Mmt protecting groups.
- Core Reference: Industry standard protocols for scavenger ratios and solvent comp
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
mass spectrometry analysis of peptides with Ngamma-4-Methyltrityl-D-asparagine
Publish Comparison Guide: Mass Spectrometry Analysis of Peptides with N
Executive Summary
In the landscape of complex peptide synthesis, N
This guide provides a technical comparison of Asn(Mtt) against its primary alternative, Asn(Trt), focusing on Mass Spectrometry (MS) analysis as the validation engine. We detail the specific ionization behaviors, diagnostic reporter ions, and experimental workflows required to confirm the integrity of this building block during Solid Phase Peptide Synthesis (SPPS).
Technical Profile & Mechanism of Action
The Molecule: Fmoc-D-Asn(Mtt)-OH Role: Building block for introducing D-asparagine with a selectively removable side-chain protecting group. Key Application: On-resin cyclization (Head-to-Tail or Side-Chain-to-Side-Chain), lactamization, and modification of the Asn side chain.
The "Orthogonality" Advantage
The primary reason to select Mtt over Trt is differential acid stability .
-
Trityl (Trt): Stable to 1% TFA. Removed with 95% TFA (Global Deprotection).
-
4-Methyltrityl (Mtt): Cleaved by 1% TFA. Stable to 20% Piperidine.
This difference dictates the analytical approach. When analyzing a peptide with Asn(Mtt), you are often monitoring the selective removal of this group before the final cleavage.
Comparative Analysis: Asn(Mtt) vs. Asn(Trt)
The following table contrasts the performance and analytical signatures of the Mtt-protected residue versus the standard Trityl alternative.
| Feature | N | N | Implication for MS Analysis |
| Formula (Group) | C | C | Mtt adds +14 Da vs Trt. |
| Monoisotopic Mass Shift | +256.13 Da | +242.11 Da | Mtt-protected peptides appear +14 Da heavier than Trt analogs. |
| Diagnostic Reporter Ion (ESI+) | m/z 257.13 (Mtt | m/z 243.12 (Trt | The 257 peak is the "smoking gun" for Mtt presence in CID MS/MS. |
| Lability (1% TFA/DCM) | High (t | Low/Stable | Mtt is removed during "soft" cleavage; Trt remains. |
| Lability (95% TFA) | Instant | High | Both are removed during global cleavage. |
| Chiral Risk (D vs L) | Low (Bulky group prevents racemization) | Low | MS Blind Spot: MS cannot distinguish D/L. Requires Chiral LC. |
Mass Spectrometry Behavior & Fragmentation
To validate the incorporation or removal of Asn(Mtt), researchers must recognize its specific fragmentation pathway. Under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the bulky Mtt group dominates the spectrum.
Diagnostic Pathway
-
Precursor Selection: The protonated peptide
(containing Asn(Mtt)). -
Activation: Upon collision (CID), the weakest bond breaks first. The
bond connecting the Asn side-chain amide to the Mtt group is highly labile due to the stability of the resulting carbocation. -
Reporter Generation: The 4-methyltrityl cation forms a stable tropylium-like ion at m/z 257.1 .
Figure 1: Fragmentation Logic of Asn(Mtt)
Caption: Under CID conditions, the Mtt group preferentially cleaves, generating a dominant m/z 257 ion (Mtt+) and the neutral loss peptide backbone.
Experimental Protocol: The "1% TFA Test"
This protocol validates the orthogonality of the Mtt group. It is designed to confirm that Mtt can be removed while the peptide remains on the resin (or while other groups remain intact).
Objective
Confirm selective deprotection of Asn(Mtt) using LC-MS.
Reagents
-
Deprotection Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Quench Buffer: 5% Diisopropylethylamine (DIEA) in Methanol.
-
LC-MS Solvent: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow
-
Resin Sampling: Take ~5 mg of peptide-resin containing Fmoc-D-Asn(Mtt).
-
Control Sample (T0): Cleave a micro-sample using standard 95% TFA (removes Mtt and all other groups). Analyze by LC-MS.
-
Expected Mass: Molecular weight of fully deprotected peptide.
-
-
Test Sample (Selective):
-
Treat resin with 1% TFA/DCM for 2 minutes. Repeat 3-5 times.
-
Wash resin with DCM and DMF.
-
Crucial Step: Cleave the peptide from the resin using a reagent that preserves other protecting groups (e.g., HFIP/DCM if using 2-Cl-Trt resin) OR cleave fully if just checking Mtt removal kinetics.
-
-
MS Analysis:
-
Inject the "Selective" sample.
-
Pass Criteria:
-
Absence of +256 Da mass shift relative to the backbone.
-
Absence of m/z 257 peak in MS/MS (if analyzing the peptide).
-
Retention of other protecting groups (e.g., tBu on Ser/Thr) if using a cleavage cocktail that preserves them.
-
-
Figure 2: Orthogonal Deprotection Monitoring Workflow
Caption: Decision tree for monitoring the selective removal of Mtt prior to on-resin cyclization.
Critical Limitation: Chiral Analysis
Warning: Standard Mass Spectrometry cannot distinguish between D-Asn and L-Asn . If your synthesis relies on the specific conformation induced by the D-isomer (e.g., for beta-turn induction), MS will only confirm the chemical composition, not the stereochemical integrity.
Recommended Validation for D-Isomer:
-
Marfey's Method: Hydrolyze the peptide, derivatize with FDAA, and analyze by LC-MS. The D-Asn derivative will elute at a distinct retention time compared to the L-Asn derivative.
-
Chiral Column: Use a Chiralpak® or equivalent column if analyzing the amino acid raw material.
References
-
Aletras, A., et al. (1995).[1] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH.[1] Application in the synthesis of side-chain to side-chain cyclic peptides.[1] International Journal of Peptide and Protein Research. Link
-
Barlos, K., et al. (1992). 4-Methyltrityl (Mtt): A new protecting group for the side chain protection of Asn and Gln.[1][2] Peptide Research.[1][2][3][4][5][6] Link
-
Chem-Impex International. Product Guide: N-alpha-Fmoc-N-gamma-4-methyltrityl-D-asparagine.Link
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cblpatras.gr [cblpatras.gr]
- 6. peptide.com [peptide.com]
Safety Operating Guide
Comprehensive Safety & Operational Guide: Ngamma-4-Methyltrityl-D-asparagine
Topic: Personal protective equipment for handling Ngamma-4-Methyltrityl-D-asparagine Role: Senior Application Scientist
Executive Technical Context
Ngamma-4-Methyltrityl-D-asparagine (Fmoc-D-Asn(Mtt)-OH) is a critical building block in Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard protecting groups, the Mtt (4-methyltrityl) moiety on the asparagine side chain offers orthogonal deprotection —it can be removed under mild acidic conditions (e.g., 1% TFA in DCM) while leaving the Fmoc group and other side-chain protectors (like t-Butyl) intact.
Why this matters for safety & handling: While the GHS classification for this compound is often "Not Hazardous," its role in high-purity drug development demands a "Presumed Hazardous" handling protocol. As a fine lyophilized powder, it poses a risk of respiratory sensitization. Furthermore, its high acid lability means that environmental control (avoiding acidic vapors) is as critical for personnel safety as it is for product integrity.
Hazard Profile & Risk Assessment
Based on CAS# 200259-50-3 and structural analogs.
| Parameter | Classification | Operational Implication |
| Physical State | Fine White Powder | High risk of aerosolization/dust generation during weighing. |
| GHS Status | Not Classified (OSHA/EU) | Treat as Irritant. Lack of toxicity data |
| Primary Route | Inhalation & Contact | Respiratory sensitization is a known risk for amino acid derivatives. |
| Chemical Sensitivity | Acid Labile (Mtt group) | Contact with strong acid vapors releases the trityl cation (reactive). |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Self-Validating System : If you cannot verify the integrity of a PPE item (e.g., glove breakthrough time), you must default to the next higher level of protection.
A. Respiratory Protection (Critical)
-
Standard Operation: Work inside a certified Chemical Fume Hood .
-
If Hood Unavailable (Weighing Stations): Use a NIOSH N95 or P100 particulate respirator.
-
Reasoning: The particle size of lyophilized amino acids often falls below 5µm, making standard surgical masks ineffective against deep lung deposition.
-
B. Dermal Protection
-
Gloves: Nitrile Rubber (Minimum thickness: 0.11 mm).[3]
-
Breakthrough Time: >480 minutes (Standard Nitrile).
-
Prohibited: Latex (due to allergen risk and poor solvent resistance against DMF/DCM used in subsequent steps).
-
Double Gloving: Recommended when dissolving in DMF (Dimethylformamide), as DMF facilitates transdermal transport of dissolved chemicals.
-
C. Ocular Protection[4][5][6]
-
Standard: ANSI Z87.1 / EN 166 Chemical Safety Goggles.
-
Note: Safety glasses with side shields are insufficient if working with fine powders that can drift around lenses.
D. Body Shielding
-
Lab Coat: High-neck, long-sleeved, preferably 100% cotton or fire-resistant synthetic (if using flammable solvents like DCM).
-
Footwear: Closed-toe, non-perforated shoes.[4]
Operational Workflow: From Storage to Disposal[4][8]
Visualization: Safe Handling Logic
The following diagram outlines the decision logic for handling Fmoc-D-Asn(Mtt)-OH based on its physical state.
Caption: Decision logic for PPE selection based on the physical state of the reagent (Solid vs. Solution).
Step-by-Step Protocol
Phase 1: Storage & Retrieval
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Equilibration: Allow the bottle to warm to room temperature before opening .
-
Scientific Causality: Opening a cold bottle introduces condensation. Moisture hydrolyzes the Fmoc group and can prematurely cleave the acid-sensitive Mtt group over time [1].
-
Phase 2: Weighing (High Risk Step)
-
Environment: Place the balance inside a fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun or ionizer if the powder is "fly-away." Static charge causes powder to leap, increasing inhalation risk.
-
Transfer: Use a clean, dry spatula. Do not pour directly from the stock bottle.
Phase 3: Solubilization
-
Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).
-
Safety Check: Once dissolved, the risk shifts from inhalation to skin absorption . DMF is a potent carrier solvent. Ensure gloves are inspected for tears immediately after contact.[5]
Phase 4: Waste Disposal[5][6]
-
Solid Waste: Contaminated paper towels and weighing boats must go into Hazardous Solid Waste (not regular trash).
-
Liquid Waste: Dispose of in Non-Halogenated Organic Waste (if DMF/NMP) or Halogenated Waste (if DCM is used).
-
Incineration: The ultimate disposal method is chemical incineration equipped with afterburners [2].
Emergency Response Procedures
| Incident | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. | Seek medical attention if wheezing occurs. |
| Skin Contact | Wash with soap and water for 15 min.[5] | Remove contaminated clothing/PPE.[3][4][6] |
| Eye Contact | Flush with eyewash for 15 min.[5] | Consult an ophthalmologist (particulates can scratch cornea). |
| Spill (Solid) | Do not sweep dry. Dampen with wet paper towel to prevent dust, then wipe. | Place waste in hazardous container. |
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. biovera.com.au [biovera.com.au]
- 5. peptide24.store [peptide24.store]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
